2-methanesulfonyl-1,3,5-trimethylbenzene

Catalog No.
S776341
CAS No.
6462-31-3
M.F
C10H14O2S
M. Wt
198.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methanesulfonyl-1,3,5-trimethylbenzene

CAS Number

6462-31-3

Product Name

2-methanesulfonyl-1,3,5-trimethylbenzene

IUPAC Name

1,3,5-trimethyl-2-methylsulfonylbenzene

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

InChI

InChI=1S/C10H14O2S/c1-7-5-8(2)10(9(3)6-7)13(4,11)12/h5-6H,1-4H3

InChI Key

VTSJEUVPFFSEBN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C)C

2-Methanesulfonyl-1,3,5-trimethylbenzene, also known as mesitylene sulfonic acid, is an aromatic compound characterized by the presence of a methanesulfonyl group attached to a 1,3,5-trimethylbenzene backbone. The molecular formula for this compound is C₉H₁₂O₃S. It features a symmetrical structure where three methyl groups are positioned around a benzene ring, with the methanesulfonyl group contributing to its unique chemical properties.

  • Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where electrophiles attack the ring, leading to the formation of new functionalized products.
  • Oxidation Reactions: The compound may be oxidized to form sulfone derivatives or other oxidized products depending on the reagents used.

  • Antimicrobial Activity: Some sulfonyl-containing compounds have shown potential antimicrobial effects.
  • Toxicity Studies: Similar compounds have been studied for their toxicity profiles; for instance, 1,3,5-trimethylbenzene has been linked to respiratory and neurological effects in high concentrations .

The synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene can be achieved through several methods:

  • Direct Sulfonation: Mesitylene can be treated with methanesulfonic acid or chlorosulfonic acid under controlled conditions to introduce the sulfonyl group.
  • Reactions with Sulfonyl Chlorides: Mesitylene can react with methanesulfonyl chloride in the presence of a base to yield the desired sulfonated product.
  • Functional Group Transformations: Existing functional groups on mesitylene derivatives can be converted into methanesulfonyl groups through various chemical transformations.

2-Methanesulfonyl-1,3,5-trimethylbenzene has potential applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Catalysis: Sulfonated compounds are often used as catalysts or catalyst supports in organic reactions due to their acidic properties.
  • Material Science: Its unique structure may contribute to the development of new materials with specific properties.

Several compounds share structural similarities with 2-methanesulfonyl-1,3,5-trimethylbenzene. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1,3,5-TrimethylbenzeneThree methyl groups on benzeneAromatic hydrocarbon; volatile and flammable
1,2,4-TrimethylbenzeneMethyl groups at different positionsIsomeric form; different physical properties
2-Methyl-1,3-benzenedisulfonic acidTwo sulfonyl groups attached to benzeneIncreased acidity and reactivity
Mesityl OxideKetone derivative of mesityleneDifferent functional properties

2-Methanesulfonyl-1,3,5-trimethylbenzene stands out due to its specific sulfonyl functionalization on a trimethylbenzene framework. This modification alters its chemical reactivity and potential applications compared to its isomers and related compounds.

XLogP3

2.3

Wikipedia

Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)-

Dates

Last modified: 04-15-2024

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